molecular formula C17H20ClN3O3 B6458728 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2549031-93-6

5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

Cat. No. B6458728
CAS RN: 2549031-93-6
M. Wt: 349.8 g/mol
InChI Key: GSZCDWOGVBLICK-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole, also known as 5-chloro-2-morpholin-4-yl-1,3-benzoxazole (CMBO), is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. CMBO is a nitrogen-containing heterocycle with a substituted benzoxazole ring system. Its chemical structure is characterized by a five-membered ring containing three nitrogen atoms and two oxygen atoms. CMBO is a colorless solid with a molar mass of 221.64 g/mol.

Scientific Research Applications

CMBO has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various biologically active compounds such as antifungal agents, anti-inflammatory agents, and anticancer agents. CMBO has also been used as a building block for the synthesis of other heterocyclic compounds. It has been found to possess a wide range of biological activities such as antiviral, antifungal, and antineoplastic activities.

Mechanism of Action

The mechanism of action of CMBO is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, CMBO is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
CMBO has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antineoplastic activities. In addition, it has been found to possess antiviral and antifungal activities. CMBO has also been found to possess antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

CMBO is a relatively easy compound to synthesize and is readily available. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that CMBO is a relatively new compound and its exact mechanism of action is not fully understood. Therefore, caution should be exercised when using CMBO in laboratory experiments.

Future Directions

The potential applications of CMBO are still being explored. Some of the possible future directions for research include further studies on its mechanism of action, the development of more effective derivatives, and the exploration of its potential applications in the treatment of various diseases. In addition, further studies are needed to better understand the biochemical and physiological effects of CMBO. Finally, further research should be conducted to determine the safety and efficacy of CMBO in humans.

Synthesis Methods

CMBO can be synthesized by reacting piperidine-1-carboxylic acid with 5-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazoleethoxy-1,3-benzoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere such as nitrogen or argon and is heated to a temperature of around 100°C. The reaction is complete when the reaction mixture is cooled to room temperature. The resulting product is a white solid that is purified by recrystallization from ethanol.

properties

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-4-5-14-13(10-12)19-17(24-14)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZCDWOGVBLICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

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